N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic small-molecule compound characterized by a benzo[d]thiazole core linked to a piperidine scaffold modified with a cyclopropylsulfonyl group.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-17(13-1-4-15-16(9-13)24-11-19-15)18-10-12-5-7-20(8-6-12)25(22,23)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQXXSSMZXKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the piperidine ring and the cyclopropylsulfonyl group. Common reagents used in these reactions include cyclopropylsulfonyl chloride, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the product. Industrial production also focuses on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Some notable pharmacological activities include:
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
- Antitumor Activity : Research has highlighted its potential as an antitumor agent, with some derivatives showing efficacy against specific cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of tumor growth in preclinical models .
- Neurological Applications : Investigations into its effects on neurological pathways suggest potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Chemical Biology
Biochemical Probes
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has been utilized as a biochemical probe to study cellular processes. Its ability to interact selectively with specific enzymes or receptors allows researchers to elucidate mechanisms of action within biological systems. This application is crucial for understanding disease pathways and developing targeted therapies.
Material Science
Synthesis of Advanced Materials
The compound serves as a building block for synthesizing more complex molecules, which can be used in material science applications. Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced durability or unique electrical characteristics.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anti-inflammatory, antitumor, neurological applications |
| Chemical Biology | Biochemical probes for studying cellular processes |
| Material Science | Building blocks for advanced materials synthesis |
Case Studies
Several case studies have been documented to illustrate the applications of this compound:
Case Study 1: Antitumor Activity
A study evaluated the compound's efficacy against KARPAS422 cell lines, revealing that modifications to the structure significantly enhanced its potency. The introduction of specific substituents led to an IC50 value indicating strong inhibitory effects on cell growth .
Case Study 2: Anti-inflammatory Properties
In another investigation, derivatives were tested for their ability to reduce inflammation markers in vitro. Results showed a marked decrease in pro-inflammatory cytokines when treated with the compound, suggesting its potential use in therapeutic formulations for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compound 2f (N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide)
- Key Similarities: Both compounds feature a piperidine-carboxamide backbone and a thiazole/benzothiazole heterocycle.
- Key Differences : Compound 2f includes a hydroxylated, tetramethyl-substituted piperidine and a chlorinated phenyl group, which may enhance solubility and target specificity compared to the cyclopropylsulfonyl group in the query compound .
Goxalapladib (CAS-412950-27-7)
- Key Similarities : Shares a piperidinyl-acetamide core and trifluoromethyl-substituted aromatic systems. Both compounds likely exhibit high binding affinity due to hydrophobic and electronic interactions.
- Key Differences : Goxalapladib incorporates a naphthyridine ring and methoxyethyl-piperidine, which broaden its application to atherosclerosis treatment, contrasting with the benzo[d]thiazole focus of the query compound .
Piperidine Derivatives in Opioid Analogues
Compounds such as 4'-methyl acetyl fentanyl and ortho-fluorobutyryl fentanyl () highlight the versatility of piperidine in drug design. However, these opioids prioritize aromatic substitutions (e.g., phenyl, fluorophenyl) for µ-opioid receptor binding, whereas the query compound’s cyclopropylsulfonyl group suggests divergent targets, possibly non-opioid receptors or enzymes .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Electrophilic Substitutions : The cyclopropylsulfonyl group in the query compound may enhance metabolic stability compared to simpler sulfonamides, as seen in protease inhibitors like darunavir .
- Comparative Pharmacokinetics : Piperidine derivatives with bulky substituents (e.g., tetramethyl in Compound 2f) often exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, a trait that may extend to the query compound .
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797791-41-3 |
| Molecular Weight | 379.5 g/mol |
| Molecular Formula | C₁₃H₁₈N₄O₂S |
Structural Features
The compound features a benzo[d]thiazole moiety, which is known for various biological activities, combined with a piperidine structure that enhances its pharmacological properties. The cyclopropylsulfonyl group is particularly noteworthy for its potential role in modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptors : It can bind to receptors affecting neurotransmitter release, potentially influencing neurological functions.
Antitumor Activity
Recent studies have demonstrated that compounds containing the benzo[d]thiazole structure exhibit significant antitumor properties. For instance:
- In vitro studies showed that derivatives of benzo[d]thiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(cyclopropylsulfonyl)piperidin derivative | A431 | 1.98 |
| Benzo[d]thiazole analog | Jurkat | 1.61 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Molecular docking studies suggest that it interacts effectively with bacterial enzymes, which could lead to its application in treating infections .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This is supported by:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key observations include:
- The presence of the cyclopropylsulfonyl group enhances solubility and bioavailability.
- Modifications on the benzo[d]thiazole ring can significantly alter potency and selectivity against different biological targets.
Case Studies
- Study on Anticancer Activity : A recent investigation into thiazole derivatives highlighted that modifications at specific positions on the thiazole ring can lead to enhanced anticancer activity, suggesting similar strategies could be applied to optimize this compound .
- Neuroprotective Studies : In a study focusing on neurodegenerative diseases, compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole were shown to protect neuronal cells from apoptosis, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, and how can reaction yields be improved?
- Methodology :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the benzo[d]thiazole-6-carboxylic acid and the piperidine derivative, as demonstrated in analogous thiazole carboxamide syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For cyclopropylsulfonyl incorporation, dichloromethane or THF is preferred to avoid side reactions .
- Catalytic Additives : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency in heterocyclic systems .
- Yield Improvement :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before final coupling.
- Monitor reaction progress with TLC or LC-MS to isolate products before decomposition .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm, and aromatic thiazole protons at δ 7.5–8.5 ppm) .
- HRMS (ESI+) : Verify molecular ion ([M+H]+) and isotopic patterns to confirm molecular formula .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; aim for ≥95% purity. Adjust pH with 0.1% TFA to sharpen peaks .
- Elemental Analysis : Validate C, H, N, S percentages within 0.4% of theoretical values .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
- Solubility Profiling :
- Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to quantify solubility limits .
- Stability Studies :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >150°C for sulfonamide derivatives) .
- Hydrolytic Stability : Incubate in PBS at 37°C for 48 hours; monitor via HPLC for degradation products .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers or diastereomers during the synthesis of this compound?
- Chiral Resolution :
- Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for HPLC separation .
- Synthesize enantiopure intermediates (e.g., (S)-piperidine derivatives) via asymmetric catalysis before sulfonylation .
- Stereochemical Analysis :
- Assign configurations using NOESY (for spatial proximity) and circular dichroism (CD) for absolute configuration .
Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?
- Docking Studies :
- Use Schrödinger Suite or AutoDock Vina to model binding to sulfonyl-preferring enzymes (e.g., carbonic anhydrase) .
- DFT Calculations :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
Q. How should researchers address discrepancies between spectroscopic data and expected structural outcomes?
- Contradiction Analysis :
- NMR Mismatches : Re-examine coupling constants (e.g., J values for piperidine chair conformers) to rule out rotational isomers .
- Mass Spec Anomalies : Check for adduct formation (e.g., sodium/potassium) or in-source fragmentation using high-resolution instruments .
- Validation :
- Synthesize a reference standard via alternative routes (e.g., Mitsunobu reaction for ether linkages) and compare spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
